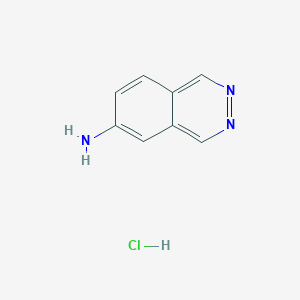
Phthalazin-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazin-6-amine hydrochloride is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. Phthalazine compounds are known for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalazin-6-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with amines to produce phthalazin-6-amine. The hydrochloride salt is formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert phthalazin-6-amine to its corresponding hydrazine derivatives.
Substitution: The amine group in phthalazin-6-amine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phthalazinone derivatives, hydrazine derivatives, and substituted phthalazines .
Wissenschaftliche Forschungsanwendungen
Phthalazin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Phthalazine derivatives are explored for their potential as antihypertensive and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of phthalazin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Phthalazin-6-amine hydrochloride can be compared with other similar compounds such as:
Hydralazine: An antihypertensive agent with a similar phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
These compounds share the phthalazine core but differ in their specific functional groups and pharmacological activities, highlighting the versatility and uniqueness of this compound .
Eigenschaften
Molekularformel |
C8H8ClN3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
phthalazin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-8-2-1-6-4-10-11-5-7(6)3-8;/h1-5H,9H2;1H |
InChI-Schlüssel |
LOMBLZNIVHKAET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NC=C2C=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



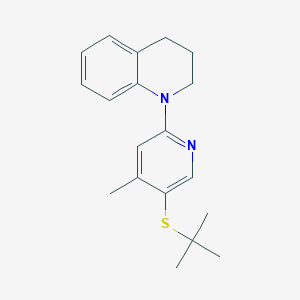

![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

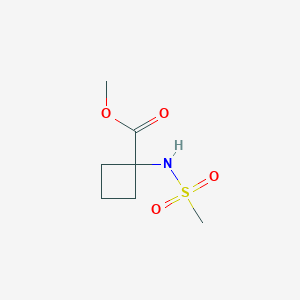

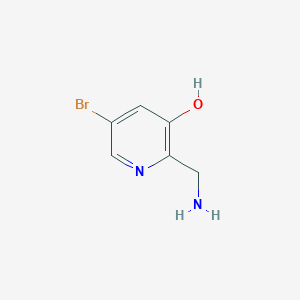
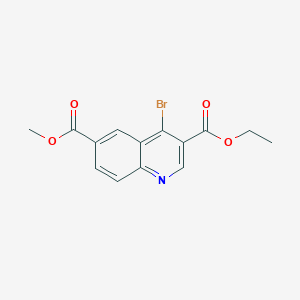
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
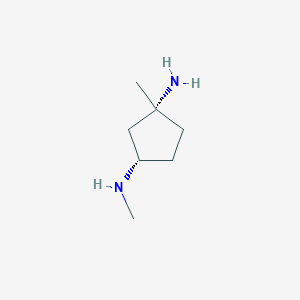
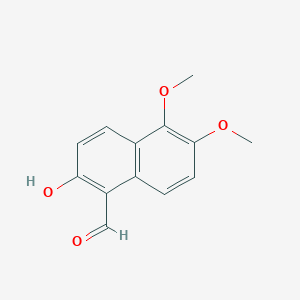
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)

